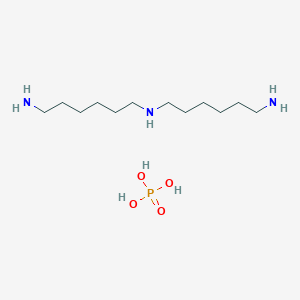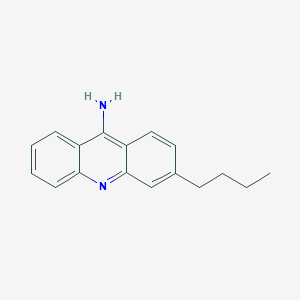
3-Butylacridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylacridin-9-amine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications. These compounds have been extensively studied for their potential use in various fields, including medicine, chemistry, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylacridin-9-amine typically involves the reaction of acridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 6,9-dichloro-2-methoxyacridine with butylamine in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF). The final product is obtained through a microwave-assisted reaction in acetonitrile with potassium iodide (KI) as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction may produce amine derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
3-Butylacridin-9-amine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 3-Butylacridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of DNA and associated enzymes. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately inducing apoptosis (programmed cell death) in cancer cells. Additionally, the compound can generate reactive oxygen species (ROS), further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Acridin-9-amine: A closely related compound with similar DNA intercalating properties.
Amsacrine: An acridine derivative used as an anticancer agent, known for its ability to inhibit topoisomerase II.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties
Uniqueness: 3-Butylacridin-9-amine is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its ability to intercalate DNA and improve its selectivity for certain molecular targets, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
192801-56-2 |
|---|---|
Molekularformel |
C17H18N2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
3-butylacridin-9-amine |
InChI |
InChI=1S/C17H18N2/c1-2-3-6-12-9-10-14-16(11-12)19-15-8-5-4-7-13(15)17(14)18/h4-5,7-11H,2-3,6H2,1H3,(H2,18,19) |
InChI-Schlüssel |
QFQPWMQBPABHGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=NC3=CC=CC=C3C(=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


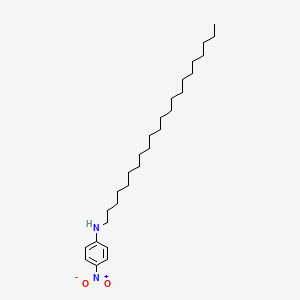
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)

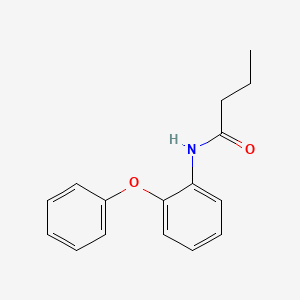


![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
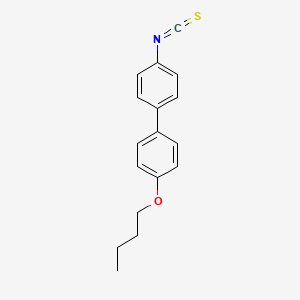

![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

